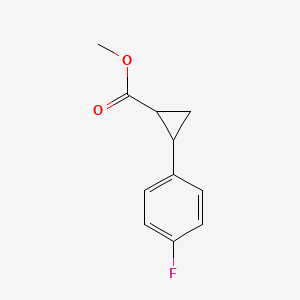

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate

Description

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is a cyclopropane-based organic compound featuring a 4-fluorophenyl substituent at the 2-position and a methyl ester group at the carboxylate position. The cyclopropane ring introduces significant steric strain, which influences its reactivity and stability. The fluorine atom on the phenyl ring enhances electron-withdrawing effects, modulating electronic properties such as dipole moments and resonance interactions. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research, where its structural uniqueness enables tailored reactivity in cyclopropane ring-opening or functionalization reactions .

Properties

IUPAC Name |

methyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDIKIXTVDWWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trimethylsulfoxonium Iodide-Mediated Cyclopropanation

The most widely reported method involves cyclopropanation of α,β-unsaturated esters derived from 4-fluorocinnamic acid.

Procedure :

- Aldol Condensation : 4-Fluorobenzaldehyde undergoes condensation with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(4-fluorophenyl)acrylic acid.

- Esterification : The acrylic acid is converted to its methyl ester using methanol and sulfuric acid (yield: 85–92%).

- Cyclopropanation : The ester reacts with trimethylsulfoxonium iodide (1.2 eq) in dimethyl sulfoxide (DMSO) under basic conditions (NaOH or NaH, 0–5°C, 4–6 hr), forming the cyclopropane ring (yield: 70–78%).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Solvent | DMSO |

| Base | NaOH/NaH |

| Yield | 70–78% |

Mechanistic Insight : The reaction proceeds via ylide formation, where trimethylsulfoxonium iodide generates a sulfonium ylide that attacks the α,β-unsaturated ester’s double bond, inducing ring closure.

Asymmetric Cyclopropanation with Chiral Catalysts

For enantioselective synthesis, chiral transition-metal catalysts are employed to achieve high stereochemical control.

Procedure :

- Styrene Preparation : 4-Fluorobenzaldehyde is treated with methyltriphenylphosphonium bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene to form 4-fluorostyrene.

- Catalytic Cyclopropanation : The styrene reacts with ethyl diazoacetate (1.5 eq) in the presence of dichloro(p-cymene)ruthenium(II) dimer (2 mol%) and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (4 mol%) at 60°C for 12 hr.

- Esterification : The resulting ethyl ester is transesterified with methanol using sulfuric acid to yield the methyl ester (enantiomeric excess: >90%).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Ru(II)/chiral ligand |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Solvent | Toluene |

| ee | >90% |

Advantage : This method avoids harsh bases and provides superior stereoselectivity, making it suitable for pharmaceutical intermediates.

Metal-Catalyzed Cyclopropanation Approaches

Ruthenium-Catalyzed Synthesis

A scalable route uses ruthenium catalysts to enhance reaction efficiency.

Procedure :

- Diazo Compound Preparation : Ethyl diazoacetate is generated in situ from glycine ethyl ester hydrochloride and sodium nitrite in aqueous HCl.

- Cyclopropanation : 4-Fluorostyrene reacts with ethyl diazoacetate in dichloromethane using RuCl₂(p-cymene)₂ (1 mol%) at 25°C for 3 hr (yield: 82–88%).

- Ester Exchange : The ethyl ester is converted to methyl ester via acid-catalyzed transesterification (H₂SO₄, MeOH, 65°C, 6 hr).

Optimization Notes :

Copper-Catalyzed Methods

Copper-based systems offer a cost-effective alternative for non-enantioselective synthesis.

Procedure :

- Reagent Mixing : 4-Fluorocinnamic acid methyl ester, Cu(acac)₂ (5 mol%), and diethylzinc (1.2 eq) are combined in DCM.

- Cyclopropanation : The mixture is stirred at 40°C for 8 hr, yielding the cyclopropane derivative (65–70%).

Limitation : Moderate yields and lower stereoselectivity compared to Ru-catalyzed methods.

Esterification and Post-Cyclopropanation Modifications

Direct Esterification of Cyclopropanecarboxylic Acid

The carboxylic acid intermediate is esterified to obtain the final product.

Procedure :

- Hydrolysis : trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid (10 g) is refluxed with SOCI₂ (2 eq) in toluene to form the acyl chloride.

- Methanol Quench : The acyl chloride is treated with methanol at 0°C, yielding the methyl ester (85–90%).

Purification : Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 9:1).

Industrial-Scale Synthesis and Process Optimization

Continuous-Flow Cyclopropanation

To enhance throughput, continuous-flow reactors are employed for exothermic cyclopropanation steps.

Parameters :

Advantages :

Solvent Recycling

Industrial processes recover DMSO via vacuum distillation (80–90% recovery rate), reducing waste and costs.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Trimethylsulfoxonium | 70–78 | – | Moderate | Low |

| Ru-catalyzed | 82–88 | >90 | High | High |

| Cu-catalyzed | 65–70 | – | High | Low |

| Continuous-flow | 89 | – | Very High | Medium |

Key Findings :

- Ru-catalyzed methods are optimal for high-value applications requiring enantiopure products.

- Trimethylsulfoxonium iodide remains popular for small-scale syntheses due to reagent availability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 2-(4-fluorophenyl)cyclopropanecarboxylic acid.

Reduction: Formation of 2-(4-fluorophenyl)cyclopropanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate serves as a crucial building block in organic synthesis. It is utilized to construct more complex molecules through various chemical reactions, including:

- Oxidation : Converts the compound to 2-(4-fluorophenyl)cyclopropanecarboxylic acid.

- Reduction : Transforms the ester group into 2-(4-fluorophenyl)cyclopropanol.

- Electrophilic Aromatic Substitution : The fluorophenyl group can undergo substitution reactions, leading to diverse derivatives depending on the electrophile used.

Biological Research

Potential Biological Activity

The compound is under investigation for its biological interactions and potential therapeutic properties. Studies have indicated that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development. The mechanism of action involves interactions with specific molecular targets, where the fluorophenyl group engages in π-π interactions with aromatic residues in proteins .

Case Study: Anti-inflammatory Properties

Research has demonstrated that derivatives of Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate can activate formyl peptide receptors (FPRs), leading to reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells. This suggests its potential use in treating inflammatory conditions .

Medicinal Applications

Therapeutic Properties

The compound is being explored for its therapeutic applications, particularly in oncology. It has shown promise in inhibiting c-MET kinase activity, which is implicated in various cancers, including lung and breast cancers. Compounds derived from Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate have demonstrated unexpected potency against cancer cell lines .

Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduces IL-1β and TNF-α levels | |

| c-MET Inhibition | Effective against various cancer types | |

| Electrophilic Substitution | Produces diverse derivatives |

Industrial Applications

Material Development

In industrial settings, Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is utilized in developing new materials and chemical processes. Its unique structure allows for modifications that can lead to enhanced material properties or functionalities.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may interact with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Core Structure: Cyclopropane derivatives exhibit higher ring strain compared to cyclopentanone analogs (e.g., ), leading to distinct reactivity in ring-opening or rearrangement reactions .

- Substituent Effects: Fluorine vs. Amino vs. Fluoro: The amino group in Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate increases nucleophilicity and polarity, making it more reactive in coupling reactions compared to the fluorine-substituted analog . Ethoxy/Formyl: The ethoxy and formyl groups in ’s compound introduce steric bulk and aldehyde reactivity, enabling applications in condensation or cross-coupling reactions .

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate

- Role : Intermediate in agrochemicals (e.g., fungicide precursors) due to fluorine’s metabolic stability.

- Reactivity : The cyclopropane ring undergoes strain-driven reactions, such as [2+1] cycloadditions, while the ester group facilitates hydrolysis to carboxylic acids.

Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate

- Role: Precursor to 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a key intermediate in metconazole (fungicide) synthesis.

- Reactivity : The ketone group enables aldol condensations, while the chlorophenyl group directs electrophilic aromatic substitution.

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

- Role: Drug discovery intermediate; the amino group participates in amide bond formation or Suzuki-Miyaura couplings.

2-Ethoxy-4-formylphenyl cyclopropanecarboxylate

- Role : Aldehyde functionality supports nucleophilic additions (e.g., Grignard reactions), while ethoxy groups stabilize intermediates via resonance.

Biological Activity

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate features a cyclopropane ring, which imparts unique steric and electronic properties. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

- Molecular Formula : CHF O

- Molecular Weight : 220.21 g/mol

- CAS Number : 893751-08-0

The biological activity of methyl 2-(4-fluorophenyl)cyclopropanecarboxylate is primarily attributed to its interactions with various molecular targets within cells. The compound can undergo hydrolysis to release the active carboxylic acid form, which may interact with enzymes and receptors involved in key biological pathways.

- Binding Affinity : The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Anticancer Properties

Recent studies have indicated that methyl 2-(4-fluorophenyl)cyclopropanecarboxylate exhibits significant anticancer activity. For instance, it has been evaluated for its effects on the proliferation of U937 human myeloid leukemia cells:

This data suggests that the compound can inhibit cell growth effectively, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been investigated for potential anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly, indicating a possible mechanism for treating inflammatory diseases.

Case Studies

- Study on U937 Cells : A study published in 2023 explored the inhibition of U937 cell proliferation by various derivatives of cyclopropanecarboxylic acids, including methyl 2-(4-fluorophenyl)cyclopropanecarboxylate. The results demonstrated a promising IC, suggesting effective anti-leukemic activity .

- Mechanistic Insights : Another investigation focused on the structure-activity relationships (SAR) of similar compounds, revealing that modifications to the cyclopropane moiety could enhance biological activity. This study emphasized the importance of the fluorophenyl substituent in mediating interactions with cellular targets .

Research Findings

Research into methyl 2-(4-fluorophenyl)cyclopropanecarboxylate has highlighted several key findings:

- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, allowing for extensive biological testing .

- Efficacy Against Different Cell Lines : Beyond U937 cells, the compound has shown varying degrees of efficacy against other cancer cell lines, suggesting broader applicability in oncology.

Q & A

Basic Question: What are the standard synthetic routes for Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate, and how are reaction conditions optimized?

Methodological Answer:

Cyclopropanation via [2+1] cycloaddition is a common approach for synthesizing cyclopropane carboxylates. For example, ethyl diazoacetate reacts with fluorophenyl-substituted alkenes under rhodium or copper catalysis to form cyclopropane rings. Reaction parameters like temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane), and catalyst loading (e.g., 2–5 mol%) are optimized to balance yield and stereoselectivity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Advanced Question: How can stereochemical outcomes of the cyclopropane ring be controlled during synthesis?

Methodological Answer:

Stereoselectivity is influenced by catalyst choice and substrate geometry. Chiral catalysts (e.g., Rh₂(S-DOSP)₄) induce asymmetric cyclopropanation, favoring trans-diastereomers due to steric hindrance between the fluorophenyl group and catalyst . Computational modeling (DFT) predicts transition-state energies to rationalize selectivity, while NMR (e.g., ¹H-¹H NOESY) confirms spatial arrangements . For example, trans-selectivity >90% is achievable with bulky directing groups on the alkene .

Basic Question: What analytical techniques are critical for characterizing Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) and ester carbonyl (δ 165–170 ppm). ¹⁹F NMR confirms para-fluorine substitution (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 222.08) and fragments (e.g., loss of COOCH₃) .

- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., cyclopropane C-C bond ~1.51 Å) .

Advanced Question: How does the fluorophenyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

The electron-withdrawing fluorine atom induces ring polarization, enhancing electrophilic aromatic substitution (e.g., nitration) at the meta-position. Hammett constants (σₚ = 0.06) predict moderate deactivation, confirmed via kinetic studies . DFT calculations (B3LYP/6-31G*) show reduced HOMO energy (-8.2 eV), lowering oxidation potential compared to non-fluorinated analogs . Reactivity in cross-coupling (e.g., Suzuki-Miyaura) is feasible with Pd(OAc)₂ catalysts and aryl boronic acids .

Basic Question: What are the stability considerations for storing Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate?

Methodological Answer:

The compound is sensitive to light and moisture. Storage in amber vials under inert gas (argon) at -20°C prevents ester hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC, confirming shelf-life >12 months . Degradation products include cyclopropane ring-opened dicarboxylic acids, identified by LC-MS .

Advanced Question: How can researchers resolve contradictory data regarding biological activity in different assays?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) arise from assay conditions (e.g., ATP concentration, pH). Standardization using reference inhibitors (e.g., staurosporine) and dose-response curves (4-parameter logistic model) improves reproducibility. Meta-analysis of structure-activity relationships (SAR) identifies fluorophenyl interactions with hydrophobic enzyme pockets . Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) validate target engagement .

Basic Question: What is the role of Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate in medicinal chemistry?

Methodological Answer:

The compound serves as a rigid scaffold in drug design, mimicking peptide β-strands or restricting conformational freedom. Its fluorophenyl group enhances bioavailability (cLogP ~2.8) and metabolic stability (CYP450 t½ >60 min in microsomes) . Derivatives are explored as protease inhibitors (e.g., HCV NS3/4A) via structure-based design, with IC₅₀ values <100 nM in enzymatic assays .

Advanced Question: How can computational methods predict the environmental fate of this compound?

Methodological Answer:

QSAR models (EPI Suite) estimate biodegradability (BIOWIN3: 0.1–0.3) and ecotoxicity (LC₅₀ Daphnia magna: 2.1 mg/L). Molecular dynamics simulations (GROMACS) model hydrolysis pathways in aquatic systems, showing half-life >30 days at pH 7 . Persistence in soil (DT₅₀: 45 days) is validated via OECD 307 guidelines, with metabolite profiling by GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.